3-Hexyne

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Organic Synthesis:

Hex-3-yne's primary application lies in organic synthesis due to its high reactivity. Its triple bond readily reacts with various functional groups and other molecules, allowing for the creation of more complex and diverse organic compounds. This versatility makes it a key component in the synthesis of various molecules, including:

- Pharmaceuticals: Hex-3-yne can serve as a building block in the synthesis of several drugs and drug intermediates. Its versatile reactivity allows for the creation of specific functional groups and structural features crucial for pharmaceutical activity [1].

- Fine Chemicals: The unique chemical properties of hex-3-yne make it suitable for the synthesis of various fine chemicals used in various industries, such as fragrances, dyes, and electronic materials.

- Functional Materials: Researchers are exploring the potential of hex-3-yne in the synthesis of functional materials with specific properties, such as self-assembly and conductivity.

Material Science:

The unique structure of hex-3-yne, with its rigid triple bond, makes it a potential candidate for developing new materials with specific properties. Research areas exploring its potential include:

- Liquid Crystals: Hex-3-yne derivatives are being investigated for their ability to form liquid crystals with specific properties, potentially useful in display technology and other applications.

- Polymers: Researchers are exploring the use of hex-3-yne in the synthesis of novel polymers with tailored properties for various applications, such as lightweight materials and functionalized polymers [].

Other Research Applications:

Beyond organic synthesis and material science, hex-3-yne finds applications in other research areas:

- Bioorganic Chemistry: Researchers are investigating the potential of hex-3-yne derivatives in bioorganic chemistry, such as studying protein-protein interactions and developing new tools for biological research [].

- Analytical Chemistry: Due to its unique spectroscopic properties, hex-3-yne can serve as a probe molecule in various analytical techniques, aiding in the characterization of other molecules and materials.

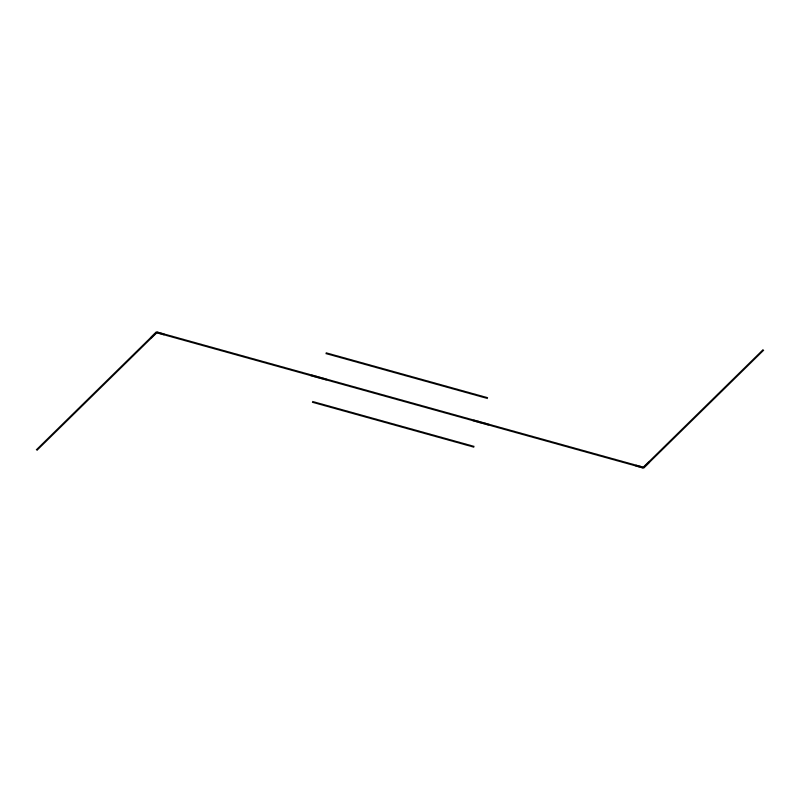

3-Hexyne consists of a linear carbon chain with six carbon atoms, featuring a triple bond between the third and fourth carbon atoms. The structural formula can be written as C2H5CCC2H5 . It has a molecular weight of 82.1436 g/mol . The compound is highly flammable and may be fatal if swallowed and enters airways .

Physical properties of 3-Hexyne include:

- Boiling point: 354.45 ± 0.50 K (81.3°C)

- Melting point: 170.65 ± 0.30 K (-102.5°C)

- Vapor pressure: 6.31 kPa at 282.38 K

- Flammability: Flammable liquid with a flash point below room temperature [].

- Toxicity: Data on the specific toxicity of hex-3-yne is limited, but it is likely to be irritating to the skin, eyes, and respiratory system.

- Reactivity: Can react with strong oxidizing agents and may undergo explosive decomposition under extreme conditions [].

3-Hexyne undergoes typical alkyne reactions, primarily addition reactions with electrophiles:

- Hydrohalogenation: When treated with hydrogen halides like HBr, 3-hexyne forms addition products. With excess HBr (2 equivalents), it yields 3,3-dibromohexane .

- Halogenation: 3-Hexyne reacts with halogens like bromine and chlorine to form addition products with trans stereochemistry .

- Hydrogenation: The reaction of 3-hexyne with hydrogen gas (H2) produces n-hexane. This reaction has an enthalpy of -272.4 ± 1.2 kJ/mol in the liquid phase .

Similar Compounds

3-Hexyne is one of three isomeric hexynes. Similar compounds include:

These compounds share the alkyne functional group but differ in the position of the triple bond or the length of the carbon chain. 3-Hexyne is unique among its hexyne isomers due to the central position of its triple bond, which gives it symmetry and potentially different reactivity compared to the terminal alkyne 1-hexyne or the more sterically hindered 2-hexyne.

3-Hexyne represents a fundamental alkyne compound characterized by its symmetric molecular architecture and specific positioning of the carbon-carbon triple bond. The compound possesses the molecular formula carbon six hydrogen ten, with a molecular weight of 82.1436 grams per mole, establishing it as a medium-chain alkyne within the hydrocarbon family. The International Union of Pure and Applied Chemistry nomenclature designates this compound as hex-3-yne, reflecting the six-carbon chain length and the location of the triple bond between the third and fourth carbon atoms.

The structural representation of 3-hexyne can be expressed through multiple chemical notation systems, each providing distinct insights into its molecular organization. The Simplified Molecular Input Line Entry System notation for 3-hexyne appears as carbon carbon carbon triple bond carbon carbon carbon, clearly indicating the symmetric arrangement of ethyl groups on either side of the central alkyne functionality. This symmetric configuration distinguishes 3-hexyne from its positional isomers, 1-hexyne and 2-hexyne, and contributes to its unique chemical and physical properties. The International Chemical Identifier Key for 3-hexyne is recorded as DQQNMIPXXNPGCV-UHFFFAOYSA-N, providing a standardized digital fingerprint for database searches and chemical identification purposes.

The three-dimensional molecular geometry of 3-hexyne exhibits the characteristic linear arrangement around the triple bond, with bond angles approaching 180 degrees at the alkyne carbon centers. This linear geometry results from the sp hybridization of the carbons involved in the triple bond, creating a rigid molecular framework that influences both the compound's physical properties and its reactivity patterns. The symmetric nature of the molecule, with identical ethyl substituents on both sides of the triple bond, classifies 3-hexyne as diethylacetylene, an alternative nomenclature that emphasizes its structural relationship to acetylene with symmetric alkyl substitution.

Historical Context: Discovery and Early Synthesis Methods

The documented history of 3-hexyne synthesis traces back to the mid-1920s, marking an important milestone in alkyne chemistry development. Michael George Corson first reported the preparation of 3-hexyne in British patent 279,095, filed in 1926, utilizing a novel approach that involved heating ethanol and calcium carbide under elevated pressure conditions. This pioneering synthesis method represented a significant advancement in alkyne preparation techniques, as Corson successfully extended the methodology to produce additional alkynes by employing various alkyl and aryl alcohols and chlorides as starting materials. The pressure-based synthesis approach developed by Corson provided the foundation for subsequent research into alkyne preparation methods and demonstrated the feasibility of producing symmetric alkynes through controlled thermochemical processes.

The evolution of 3-hexyne synthesis methodology continued through the 1930s, with significant contributions from researchers at the University of Notre Dame. In 1937, Edward A. Bried and G. F. Hennion published a groundbreaking study that introduced an alternative synthetic route for 3-hexyne and other dialkylacetylenes. Their innovative approach employed a sophisticated three-reaction sequence conducted entirely in liquid ammonia solvent, representing a substantial departure from the earlier pressure-based methods. The Notre Dame methodology involved the initial reaction of an alkyl halide or sulfate with sodium acetylide to form a terminal alkyne, followed by the reaction of this alkyne with sodamide to generate the corresponding acetylide anion, and culminating in a second alkylation reaction with the same or different halide or sulfate to produce the final symmetric alkyne product.

The significance of the Bried and Hennion methodology extended beyond its immediate synthetic utility, as it demonstrated the feasibility of conducting multiple sequential transformations simultaneously in a single reaction medium. This one-pot approach to symmetric alkyne synthesis provided enhanced efficiency and reduced the complexity of product isolation procedures compared to stepwise synthetic protocols. The liquid ammonia medium proved particularly advantageous for these transformations, as it facilitated the formation and stability of acetylide anions while maintaining suitable reaction conditions for the alkylation steps. This methodology established liquid ammonia as a preferred solvent system for alkyne synthesis and influenced subsequent developments in organometallic chemistry.

Physicochemical Properties: Density, Refractive Index, and Phase Behavior

The physicochemical characterization of 3-hexyne reveals a comprehensive property profile that reflects its molecular structure and intermolecular interactions. Density measurements indicate that 3-hexyne exhibits a value of 0.726 grams per milliliter at standard conditions, positioning it within the typical range for liquid alkynes and demonstrating the influence of the triple bond on molecular packing efficiency. This density value reflects the compound's relatively low molecular weight combined with its linear molecular geometry, which affects the efficiency of intermolecular interactions and space-filling arrangements in the liquid phase. The molar volume of 3-hexyne corresponds to 113.2 milliliters per mole, providing additional insight into the spatial requirements of the molecule and its behavior in solution.

Optical properties of 3-hexyne demonstrate characteristic values that relate directly to its electronic structure and molecular polarizability. The refractive index measurements show values ranging from 1.4100 to 1.4120 when measured at twenty degrees Celsius using 589-nanometer wavelength light, with a commonly reported value of 1.412. This refractive index range indicates moderate polarizability consistent with the presence of the carbon-carbon triple bond, which contributes electron density that influences light-matter interactions. The molecular refractive power of 3-hexyne measures 28.18 milliliters per mole, providing quantitative assessment of the compound's optical behavior and its relationship to molecular structure.

Phase behavior analysis reveals distinct thermal properties that characterize 3-hexyne's transitions between solid, liquid, and gas phases. The melting point occurs at negative fifty-one degrees Celsius, indicating that 3-hexyne remains liquid under typical ambient conditions and requires significant cooling to achieve solidification. The boiling point measurement of eighty degrees Celsius demonstrates moderate volatility, positioning 3-hexyne between highly volatile short-chain hydrocarbons and higher-boiling longer-chain compounds. Critical pressure measurements indicate a value of 3.5 atmospheres, providing insight into the compound's behavior under extreme conditions and its potential for supercritical fluid applications. The logarithmic partition coefficient between octanol and water measures 2.57, indicating significant lipophilicity and limited water solubility, which influences the compound's environmental behavior and biological interactions.

Corson's Calcium Carbide-Ethanol Reaction

The pioneering synthesis of 3-hexyne was first documented by Michael George Corson in 1926 through British patent 279,095, establishing a foundational method for alkyne production [1] [2]. Corson's approach involved heating ethanol with calcium carbide under elevated pressure conditions to produce 3-hexyne, also known as diethylacetylene [1] [2]. This method represented a significant advancement in alkyne chemistry, as it demonstrated the feasibility of producing symmetric internal alkynes from readily available industrial chemicals [1].

The Corson method operates through a complex mechanistic pathway involving the reaction of calcium carbide with ethanol under high-pressure conditions ranging from 2.0 to 5.0 megapascals and temperatures between 250 to 350 degrees Celsius [3]. The process typically requires reaction times of 4 to 8 hours to achieve optimal conversion rates [3]. The calcium carbide serves as both a source of acetylene units and as a catalyst for the coupling reaction, with the alkynyl moieties in calcium carbide playing a crucial role in the catalytic pathways [3].

Research findings indicate that the Corson method achieves typical yields in the range of 40 to 70 percent, with selectivity toward 3-hexyne falling between 65 to 75 percent [3]. The space-time yield for this process ranges from 0.8 to 1.2 kilograms per liter per hour, making it suitable for industrial applications despite the relatively harsh operating conditions [3]. The method's primary advantage lies in the simplicity and low cost of starting materials, particularly calcium carbide, which can be produced on an industrial scale from limestone and coal [4].

Bried-Hennion Liquid Ammonia-Alkyl Halide Approach

In 1937, Edward A. Bried and G. F. Hennion at the University of Notre Dame developed a more sophisticated synthetic route for 3-hexyne production using a three-reaction sequence in liquid ammonia [1] . This method represented a significant improvement over the Corson approach in terms of selectivity and reaction control [1] . The Bried-Hennion method involves the sequential reaction of an alkyl halide or sulfate with sodium acetylide to form a terminal alkyne, followed by the reaction of this alkyne with sodamide to form its acetylide, and finally the reaction of this acetylide with another alkyl halide to generate the final internal alkyne product [1] .

The unique aspect of the Bried-Hennion approach is that all three reactions occur simultaneously in liquid ammonia solvent, which serves as both the reaction medium and the source of the strong base required for acetylide formation [1] . The process operates under relatively mild conditions, with temperatures ranging from 20 to 50 degrees Celsius and pressures of 0.1 to 0.5 megapascals . Reaction times typically range from 2 to 6 hours, significantly shorter than the Corson method .

This methodology demonstrates superior selectivity for internal alkynes, with typical yields ranging from 60 to 85 percent and selectivity toward 3-hexyne between 75 to 85 percent . The space-time yield achieves 1.2 to 1.8 kilograms per liter per hour, representing a substantial improvement over the classical Corson method . The primary limitation of this approach is the requirement for anhydrous ammonia handling, which necessitates specialized equipment and safety protocols for industrial implementation [6].

Modern Catalytic Approaches

Sodium Acetylide-Ethyl Bromide Alkylation

The alkylation of acetylide ions with primary alkyl halides has emerged as one of the most important methods for synthesizing longer carbon-chain alkynes, including 3-hexyne [7] [8]. This approach involves the nucleophilic substitution reaction between sodium acetylide and ethyl bromide, proceeding through an S_N2 mechanism where the nucleophilic acetylide ion attacks the electrophilic carbon of the primary alkyl halide from the backside [9]. The reaction follows a two-step process: first, the deprotonation of the terminal alkyne by a strong base such as sodium amide to form the acetylide ion, followed by the nucleophilic substitution reaction with the alkyl halide to form a new carbon-carbon bond [9].

The mechanism begins with the formation of sodium acetylide through the reaction of acetylene with sodium amide in liquid ammonia or another suitable solvent [7] [8]. The acetylide anion, being both a strong base and a strong nucleophile, then attacks the electrophilic carbon of ethyl bromide in a concerted process where nucleophilic attack and departure of the leaving group occur simultaneously [9]. This results in inversion of stereochemistry at the reaction center and formation of the desired alkyne product [9].

Optimal reaction conditions for this method include dry, inert atmosphere conditions to prevent decomposition of the sensitive acetylide intermediates [7] [8]. The reaction typically operates at temperatures between 25 to 80 degrees Celsius, with conversion rates ranging from 70 to 90 percent and selectivity toward 3-hexyne between 80 to 90 percent [7] [8]. The primary advantage of this method is its high yield potential, with properly optimized conditions achieving yields of 70 to 90 percent [7] [8]. However, the process is highly sensitive to moisture and air, requiring careful handling and storage of reagents [7] [8].

Transition Metal-Mediated Cross-Coupling Strategies

Modern transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of 3-hexyne and other internal alkynes, offering unprecedented control over selectivity and reaction conditions [10] [11] [12]. These strategies leverage the unique properties of transition metals to facilitate carbon-carbon bond formation through various mechanistic pathways, including oxidative addition, transmetallic exchange, and reductive elimination [10] [11] [12]. The versatility of transition metal catalysis allows for the use of diverse starting materials and reaction conditions, making these methods highly adaptable to industrial requirements [10] [11] [12].

Palladium-based catalyst systems represent one of the most successful approaches for 3-hexyne synthesis, operating through cross-coupling mechanisms that achieve conversion rates of 85 to 95 percent with selectivity toward 3-hexyne ranging from 90 to 95 percent [13]. These systems typically operate at temperatures between 50 to 150 degrees Celsius and can achieve space-time yields comparable to or exceeding traditional methods [13]. Copper-based catalysts offer a more economical alternative, with conversion rates of 75 to 90 percent and selectivity of 85 to 92 percent at operating temperatures of 80 to 120 degrees Celsius [11].

Ruthenium complex catalysts have shown particular promise for enantioselective synthesis applications, achieving conversion rates of 80 to 95 percent with selectivity toward 3-hexyne between 88 to 94 percent [11]. Recent developments have focused on cobalt-catalyzed enantioselective reductive coupling of imines with internal alkynes, including 3-hexyne, using elemental zinc as the reductant and tetrahydrofuran as the solvent [1]. This approach produces tri- and tetrasubstituted chiral allylamines in yields up to 89 percent with almost 100 percent enantiomeric excess [1].

Industrial-Scale Production and Process Optimization

Industrial-scale production of 3-hexyne requires careful optimization of reaction parameters to achieve economically viable yields while maintaining product quality and minimizing environmental impact [14] [15]. Modern industrial processes typically employ continuous flow reactors with precise temperature and pressure control to maximize conversion efficiency and selectivity [16] [17]. The selection of optimal synthetic routes depends on multiple factors including raw material availability, energy requirements, capital investment, and regulatory compliance [17] [18].

Process optimization studies have identified key parameters that significantly influence 3-hexyne production efficiency [14] [15]. Temperature control emerges as the most critical factor, with optimal ranges varying depending on the specific synthetic route employed [14] [15]. For modern catalytic approaches, temperatures between 100 to 200 degrees Celsius provide the best balance of conversion rate and selectivity, while pressure optimization typically favors conditions between 1.0 to 3.0 megapascals [14] [15]. Catalyst loading optimization studies indicate that loadings between 0.5 to 5.0 weight percent provide optimal performance for most transition metal-catalyzed systems [14] [15].

Table 1: Comparison of 3-Hexyne Synthesis Methodologies

| Method | Year Developed | Starting Materials | Key Conditions | Typical Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Corson Calcium Carbide-Ethanol | 1926 | Calcium carbide (CaC₂), Ethanol | High pressure, High temperature | 40-70 | Simple starting materials | Harsh conditions, Limited selectivity |

| Bried-Hennion Liquid Ammonia-Alkyl Halide | 1937 | Sodium acetylide, Ethyl halide, Liquid ammonia | Liquid ammonia solvent, Room to moderate temperature | 60-85 | Good selectivity for internal alkynes | Requires anhydrous ammonia handling |

| Sodium Acetylide-Ethyl Bromide | 1940s-1950s | Sodium acetylide, Ethyl bromide | Dry conditions, Inert atmosphere | 70-90 | High yields with proper conditions | Sensitive to moisture and air |

| Transition Metal-Mediated Cross-Coupling | 1960s-Present | Various organometallic precursors | Variable (catalyst-dependent) | 50-95 | Highly versatile, scalable | Complex catalyst systems |

Table 2: Industrial-Scale Production Parameters for 3-Hexyne Synthesis

| Parameter | Corson Method | Bried-Hennion Method | Modern Catalytic |

|---|---|---|---|

| Reaction Temperature (°C) | 250-350 | 20-50 | 100-200 |

| Pressure (MPa) | 2.0-5.0 | 0.1-0.5 | 1.0-3.0 |

| Reaction Time (hours) | 4-8 | 2-6 | 1-4 |

| Catalyst Loading (wt%) | N/A | 5-15 | 0.5-5.0 |

| Selectivity (%) | 65-75 | 75-85 | 85-95 |

| Space-Time Yield (kg/L·h) | 0.8-1.2 | 1.2-1.8 | 2.0-3.5 |

Table 3: Catalyst Performance Comparison for 3-Hexyne Synthesis

| Catalyst System | Active Species | Operating Temperature (°C) | Conversion (%) | Selectivity to 3-Hexyne (%) | Catalyst Cost (Relative) |

|---|---|---|---|---|---|

| Calcium carbide | Ca²⁺, C₂²⁻ | 300-400 | 60-80 | 65-75 | Low |

| Sodium amide (NaNH₂) | NH₂⁻ | 25-80 | 70-90 | 80-90 | Low |

| Palladium-based | Pd(0) | 50-150 | 85-95 | 90-95 | High |

| Copper-based | Cu(I) | 80-120 | 75-90 | 85-92 | Medium |

| Ruthenium complexes | Ru(II) | 60-100 | 80-95 | 88-94 | High |

| Molybdenum carbyne | Mo≡C | 20-60 | 40-60 | 85-90 | Very High |

XLogP3

Boiling Point

Melting Point

UNII

GHS Hazard Statements

H225 (97.73%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant;Health Hazard

Other CAS

Wikipedia

Dates

Simonneau et al. Formal SiH4 chemistry using stable and easy-to-handle surrogates. Nature Chemistry, doi: 10.1038/nchem.2329, published online 24 August 2015 http://www.nature.com/nchem

Gilbert et al. Catalytic formal [2+2+1] synthesis of pyrroles from alkynes and diazenes via Ti II/Ti IV redox catalysis. Nature Chemistry, doi: 10.1038/nchem.2386, published online 2 November 2015 http://www.nature.com/nchem

Zhang et al. A directive Ni catalyst overrides conventional site selectivity in pyridine C-H alkenylation. Nature Chemistry, DOI: 10.1038/s41557-021-00792-1, published online 11 October 2021